
S-Methyl Ergothioneine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl Ergothioneine-d3: is a deuterated derivative of S-Methyl Ergothioneine, a naturally occurring thiol derivative of histidine. This compound is known for its potent antioxidant properties and is often used in scientific research to study oxidative stress and related cellular processes. The deuterium labeling (d3) helps in tracing and studying the metabolic pathways and mechanisms of action of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Ergothioneine-d3 typically involves the methylation of ergothioneine. The process begins with the preparation of ergothioneine, which can be synthesized from histidine through a series of chemical reactions. The deuterium labeling is introduced during the methylation step, where deuterated methyl iodide (CD3I) is used as the methylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: S-Methyl Ergothioneine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The oxidized forms can be reduced back to the thiol state.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Regeneration of the thiol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-Methyl Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and its effects on oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations for cosmetics and pharmaceuticals.
作用机制
The mechanism of action of S-Methyl Ergothioneine-d3 involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound interacts with these reactive species, neutralizing them and preventing cellular damage. The molecular targets include various cellular components such as DNA, proteins, and lipids. The pathways involved in its antioxidant activity include the activation of cellular antioxidant defense systems and modulation of redox-sensitive signaling pathways.
相似化合物的比较
Ergothioneine: The parent compound, also a potent antioxidant.
Selenoneine: A selenium-containing analog with similar antioxidant properties.
Ovothiol: Another thiol-containing histidine derivative with antioxidant activity.
Uniqueness: S-Methyl Ergothioneine-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and mechanistic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in biological systems using mass spectrometry.
属性
分子式 |
C10H17N3O2S |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-methylsulfanyl-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1/i1D3 |
InChI 键 |
GVQNHIYBRMFCMS-TUWYYBGVSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
规范 SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


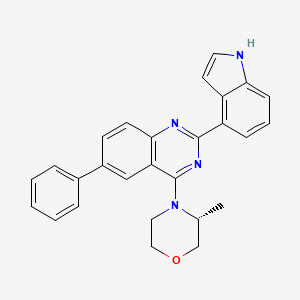
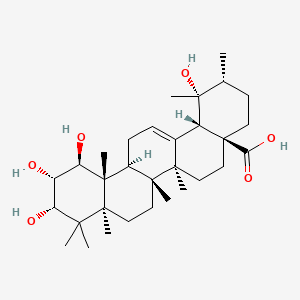
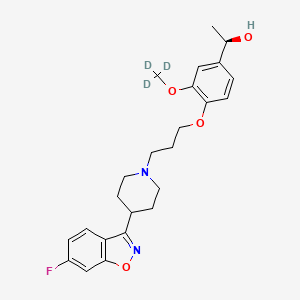
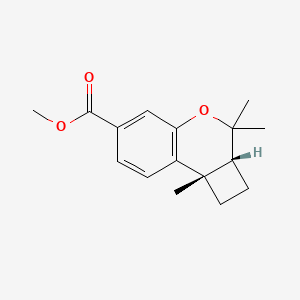
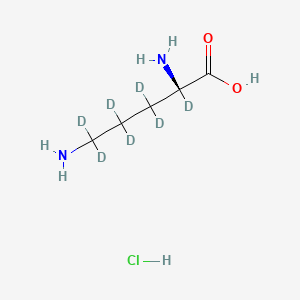
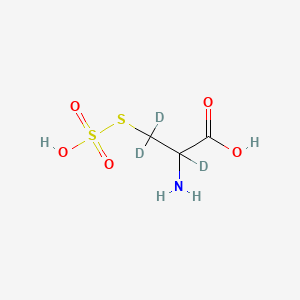
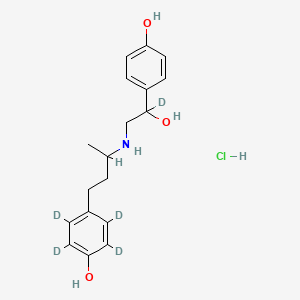
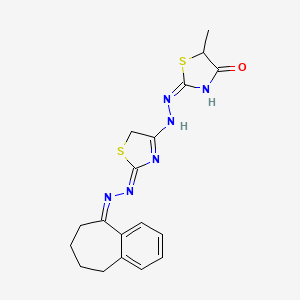

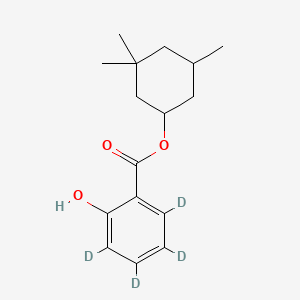

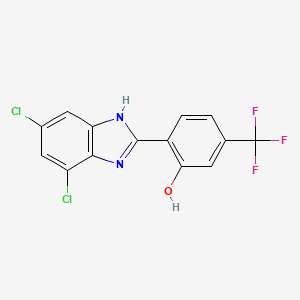
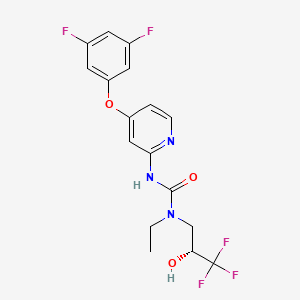
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
